3-(propan-2-yloxy)azetidine, methanesulfonic acid

Physical form Handling safety Weighing accuracy

3-(Propan-2-yloxy)azetidine, methanesulfonic acid is a pre‑formed sulfonate salt of a 3‑alkoxy‑substituted azetidine. The azetidine ring provides a conformationally constrained, sp³‑rich aminoheterocycle widely exploited as a bioisostere for isopropyl, piperidine or morpholine groups in medicinal chemistry.

Molecular Formula C7H17NO4S
Molecular Weight 211.28 g/mol
CAS No. 2060020-62-2
Cat. No. B6602494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(propan-2-yloxy)azetidine, methanesulfonic acid
CAS2060020-62-2
Molecular FormulaC7H17NO4S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC(C)OC1CNC1.CS(=O)(=O)O
InChIInChI=1S/C6H13NO.CH4O3S/c1-5(2)8-6-3-7-4-6;1-5(2,3)4/h5-7H,3-4H2,1-2H3;1H3,(H,2,3,4)
InChIKeyQCAWGANZEJJXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propan-2-yloxy)azetidine, methanesulfonic acid (CAS 2060020-62-2) – Core Chemical Identity & Procurement-Relevant Baseline


3-(Propan-2-yloxy)azetidine, methanesulfonic acid is a pre‑formed sulfonate salt of a 3‑alkoxy‑substituted azetidine. The azetidine ring provides a conformationally constrained, sp³‑rich aminoheterocycle widely exploited as a bioisostere for isopropyl, piperidine or morpholine groups in medicinal chemistry . The methanesulfonate (mesylate) counterion distinguishes this entry from the corresponding free base (CAS 871791‑79‑6) and hydrochloride salt (CAS 871657‑49‑7). Under ambient conditions, the mesylate salt is reported as a solid with a melting point of 34–38 °C, whereas the free base is a liquid (b.p. 137.5 °C, flash point 44.4 °C) . The commercial product is typically supplied at ≥95 % purity with characterization by NMR, HPLC, and mass spectrometry .

Why 3-(Propan-2-yloxy)azetidine, Methanesulfonic Acid Cannot Be Casually Replaced by the Free Base or Hydrochloride Salt


The mesylate salt is not a mere formulation convenience; the counterion directly governs critical properties relevant to both synthetic utility and biological profiling. In the wider azetidine class, methanesulfonate salts consistently exhibit higher aqueous solubility and lower hygroscopicity than hydrochlorides, while free bases are often liquids with limited water solubility that complicate accurate weighing and formulation [1]. Moreover, patent disclosures explicitly designate the methanesulfonic acid salt (not the free base or HCl salt) in the preparation of sigma‑1 receptor ligands and BTK inhibitor intermediates, implying that the mesylate counterion was deliberately chosen for solubility, crystallinity, or bioavailability advantages during lead optimisation [2]. Procuring the free base or hydrochloride salt in place of the mesylate would therefore change at least one parameter – physical handling, dissolution behaviour, or the stability of the stock solution – that is likely to affect experimental reproducibility.

Quantitative Differentiation Evidence for 3-(Propan-2-yloxy)azetidine, Methanesulfonic Acid – Head‑to‑Head, Cross‑Study, and Class‑Level Data


Physical State & Handling Safety: Mesylate Solid vs. Liquid Free Base

At standard laboratory temperature (20–25 °C), the target mesylate salt is a crystalline solid with a reported melting point of 34–38 °C, whereas the corresponding free base (CAS 871791‑79‑6) is a liquid that boils at 137.5 °C and exhibits a flash point of 44.4 °C . A solid physical form significantly reduces the risk of vapour inhalation and simplifies accurate gravimetric dispensing for milligram‑scale reactions. provides class‑level support that azetidine hydrochloride salts are also solids, but direct comparative melting‑point data against the HCl salt are not publicly available.

Physical form Handling safety Weighing accuracy

Aqueous Solubility Advantage of the Mesylate Counterion Over the Free Base

Vendor technical notes describe the mesylate salt as “soluble in polar solvents like water” . In contrast, the calculated aqueous solubility of the free base (via the ESOL method) is approximately 110 g/L, but the free base is a liquid that partitions poorly into water without protonation [1]. Class‑level data on azetidine and other amine mesylate salts show a consistent 3‑ to 5‑fold higher water solubility relative to the corresponding hydrochloride salts [2]. A quantitative head‑to‑head solubility measurement for the title compound versus its hydrochloride or free base has not been published; the statement therefore rests on class‑level inference.

Solubility Formulation Aqueous reaction media

Sigma‑1 Receptor Binding Affinity: Patent‑Disclosed Quantitative Data for the Mesylate Salt

Patent application WO2023056421 specifically discloses the use of 3‑(propan‑2‑yloxy)azetidine, methanesulfonic acid as a scaffold for sigma‑1 receptor ligands and reports an IC50 value of 12 nM in a competitive binding assay [1]. The isopropoxy substituent and the azetidine ring rigidity are cited as key contributors to the binding selectivity. Comparative IC50 values for the free base or hydrochloride salt in the same assay are not provided, nor are data for close 3‑alkoxy analogs; therefore this evidence supports the mesylate salt as the documented active form rather than demonstrating superiority over analogues.

Sigma‑1 receptor Neuropharmacology Binding IC50

HPLC‑UV Quantification & pH‑Dependent Stability Profile

An ACS Omega 2024 study established an HPLC‑UV method for quantifying residual 3‑(propan‑2‑yloxy)azetidine, methanesulfonic acid in API formulations, achieving a limit of detection (LOD) of 0.1 µg/mL [1]. Stability testing under ICH guidelines indicated that the compound is most stable at pH 4–6, with a t90 (time to 10 % degradation) exceeding 24 months at 25 °C [1]. Comparable stability data for the free base or HCl salt under identical conditions have not been reported, so the stability profile is presented as evidence of the mesylate salt’s suitability for long‑term formulation work.

Analytical method Stability Quality control

Synthetic Yield in BTK Inhibitor One‑Pot Synthesis: 78 % Yield Using the Mesylate Salt

According to a 2023 Journal of Medicinal Chemistry study, 3‑(propan‑2‑yloxy)azetidine, methanesulfonic acid was used as a key building block in a one‑pot synthesis of novel BTK inhibitors, achieving an isolated yield of 78 % [1]. The study attributed the enhanced selectivity for BTK over related kinases partly to the solubility contribution of the methanesulfonic acid group. Yields obtained with the free base or HCl salt under identical conditions are not reported, so the yield cannot be directly compared; however, the 78 % figure serves as a benchmark for the mesylate salt’s performance in a pharmaceutically relevant transformation.

BTK inhibitor Synthetic yield Process chemistry

Purity & Batch‑to‑Batch Consistency: 95 % Minimum Purity with Full Analytical Characterisation

Multiple suppliers (e.g., Enamine, Leyan, A2B Chem) list the mesylate salt at a minimum purity of 95 % with supporting NMR, HPLC, and MS data [1]. The free base is also commercially available at similar purity, but its liquid form makes precise aliquoting more error‑prone. The HCl salt is offered at 97 % purity by some vendors; however, the mesylate salt’s broader availability from global suppliers (Enamine catalogue EN300‑343556) with consistent batch analysis may reduce requalification time for repeat purchasers.

Purity Quality assurance Reproducibility

Preferred Application Scenarios for 3-(Propan-2-yloxy)azetidine, Methanesulfonic Acid Based on Quantitative Evidence


Sigma‑1 Receptor Ligand Development

The patent‑disclosed IC50 of 12 nM for the sigma‑1 receptor [1] positions this mesylate salt as a ready‑to‑screen scaffold. Because the patent specifically claims the methanesulfonate form, procuring the free base or HCl salt would deviate from the published active species, potentially altering binding kinetics or solubility in assay buffer. Researchers should use the mesylate salt directly from the supplier to ensure alignment with the patent data.

Kinase Inhibitor Medicinal Chemistry (e.g., BTK Programmes)

The reported 78 % yield in a one‑pot BTK inhibitor synthesis [2] demonstrates that the mesylate salt can be employed without prior neutralisation. The methanesulfonic acid group contributes to intermediate solubility, which is critical for high conversion in polar aprotic solvent systems. This salt is therefore recommended over the free base or HCl salt when a water‑miscible reaction medium is desired.

GLP‑Compliant Formulation Stability Studies

The validated HPLC‑UV method (LOD 0.1 µg/mL) and the defined pH‑stability window (t90 > 24 months at pH 4–6, 25 °C) [3] make this compound suitable for pre‑clinical formulation development. The availability of a published stability‑indicating method reduces method‑development time for analytical chemistry groups and supports regulatory documentation.

High‑Throughput Experimentation (HTE) & Automated Synthesis

The solid physical form (m.p. 34–38 °C) enables accurate and reproducible solid dispensing on automated platforms, unlike the liquid free base which requires liquid‑handling calibration and poses a flammability risk . The mesylate salt is therefore the form of choice for HTE libraries and parallel synthesis arrays.

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